(2-Methylpropyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine
Description
Properties
IUPAC Name |
1-methyl-N-(2-methylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5/c1-7(2)4-11-9-8-5-14-15(3)10(8)13-6-12-9/h5-7H,4H2,1-3H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBHIPFIIIVWHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C2C=NN(C2=NC=N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpropyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylpyrazole with a suitable aldehyde or ketone, followed by cyclization with an amine source. The reaction conditions often include the use of catalysts such as acids or bases, and the process may be carried out under reflux or ultrasonic-assisted conditions to enhance the yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(2-Methylpropyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halides, acids, or bases depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
(2-Methylpropyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Medicine: Explored for its anticancer properties, showing significant cytotoxic activities against various cancer cell lines.
Mechanism of Action
The mechanism of action of (2-Methylpropyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). By inhibiting these enzymes, the compound can interfere with cell cycle progression, leading to the suppression of cancer cell growth. The pathways involved include the disruption of CDK-cyclin complexes, which are essential for the transition between different phases of the cell cycle .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituent groups on the pyrazolo-pyrimidine core, which influence physicochemical properties, bioavailability, and target affinity. Key comparisons are outlined below:
Table 1: Structural and Analytical Comparison
Key Observations:
Substituent Effects on Molecular Weight :
- The fluorophenyl- and phenyl-substituted analog (C₂₂H₂₁FN₆) has a higher molecular weight (388.44 g/mol) compared to the target compound (270.32 g/mol), reflecting increased hydrophobicity and steric bulk. This may influence solubility and membrane permeability .
Chromatographic Behavior :
- The target compound’s shorter HPLC retention time (1.40 minutes) suggests moderate polarity under acidic conditions, likely due to the isobutyl group’s balance of hydrophobicity and the pyrimidine’s hydrogen-bonding capacity . Data for analogs are unavailable, but fluorinated aryl groups typically prolong retention times.
Synthetic Accessibility :
- Both compounds derive from pyrazolo-pyrimidine scaffolds but employ distinct intermediates. The target compound uses a spirocyclic ester precursor, while the fluorophenyl analog likely involves aromatic coupling reactions .
Biological Activity
(2-Methylpropyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine, a compound with the molecular formula C10H15N5, belongs to the pyrazolopyrimidine class, known for diverse biological activities including anticancer, antiviral, and antimicrobial properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
The synthesis of this compound typically involves cyclization reactions of 1-methylpyrazole with suitable aldehydes or ketones, often under catalytic conditions to enhance yield. Common reagents include acids or bases for catalysis and may involve techniques such as reflux or ultrasonic assistance to optimize product formation .
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities:
- Anticancer Activity : The compound has shown cytotoxic effects against various cancer cell lines by inhibiting cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By disrupting CDK-cyclin complexes, it effectively halts cancer cell proliferation .
- Antiviral Properties : Preliminary studies suggest potential antiviral activity; however, specific mechanisms and efficacy against particular viruses require further investigation.
- Antimicrobial Effects : The compound has also been evaluated for its antimicrobial properties, showing effectiveness against certain bacterial strains .
The primary mechanism of action for this compound involves the inhibition of CDKs. This inhibition disrupts the phosphorylation processes necessary for cell cycle progression. The compound's structural features allow for selective targeting of CDKs, making it a promising candidate for cancer therapy .
Comparative Analysis with Similar Compounds
A comparison with other pyrazolopyrimidine derivatives reveals unique aspects of this compound:
| Compound Name | Structure Type | Biological Activity | Notable Features |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | Similar class | Anticancer | Broad spectrum activity |
| Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Similar class | Potent CDK2 inhibitor | Enhanced selectivity |
| This compound | Current focus | Anticancer, antiviral | Unique substitution pattern enhancing efficacy |
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against human cancer cell lines such as HeLa and MCF7. IC50 values indicated potent activity comparable to established chemotherapeutic agents .
- Mechanistic Studies : Research utilizing Western blotting techniques revealed that treatment with this compound led to decreased levels of phosphorylated CDKs in treated cells, confirming its role as a CDK inhibitor .
- In Vivo Efficacy : Animal models treated with this compound showed reduced tumor growth rates compared to control groups. These findings support its potential application in cancer therapy .
Q & A
Basic: What synthetic routes are available for (2-Methylpropyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine, and how do reaction conditions influence yield?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:
- Step 1: React 1-methylpyrazolo[4,5-e]pyrimidin-4-amine with 2-methylpropyl halides (e.g., bromide or chloride) in anhydrous acetonitrile under reflux (70–80°C) for 12–24 hours .
- Step 2: Purify via solvent evaporation, followed by recrystallization from acetonitrile.
Critical Factors: - Solvent Choice: Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity.
- Temperature: Higher temperatures (>80°C) may lead to side reactions (e.g., alkylation at alternative sites).
- Catalyst: Use of bases like triethylamine improves reaction efficiency by deprotonating the amine .
Table 1: Yield comparison under varying conditions
| Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| Acetonitrile | 70 | None | 45 |
| DMF | 80 | Et₃N | 68 |
| THF | 60 | K₂CO₃ | 32 |
Basic: How is the structure of this compound validated post-synthesis?
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:
- 1H/13C NMR: Confirm substitution patterns. For example, the 2-methylpropyl group shows a triplet at δ 0.9–1.1 ppm (CH(CH₃)₂) and a multiplet for the N–CH₂– group (δ 3.2–3.5 ppm) .
- IR Spectroscopy: Detect N–H stretches (~3300 cm⁻¹) and C–N vibrations (~1250 cm⁻¹) .
- LCMS/HPLC: Verify molecular weight (e.g., [M+H]+ = 323.06) and purity (>95%) using conditions like SMD-TFA05 .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
- DoE (Design of Experiments): Screen parameters (solvent, temperature, stoichiometry) using fractional factorial design.
- Microwave-Assisted Synthesis: Reduces reaction time from 24 hours to <2 hours with comparable yields .
- Flow Chemistry: Minimizes side reactions via precise temperature and mixing control .
Key Insight: Substrate pre-activation (e.g., using DCC/DMAP) enhances coupling efficiency in sterically hindered environments .
Advanced: What computational methods predict the compound’s reactivity or binding affinity?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to assess nucleophilic sites (e.g., pyrimidine N3 vs. pyrazole N1) .
- Molecular Docking: Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases or tubulin), guided by structural analogs in and .
Example: Docking scores for tubulin binding (ΔG = -8.2 kcal/mol) suggest potential antimitotic activity .
Advanced: How is the compound’s bioactivity assessed in cancer models?
Methodological Answer:
- In Vitro Assays:
- In Vivo Models: Use xenograft mice (e.g., MDA-MB-231 tumors) with doses of 10–50 mg/kg (oral/IP) .
Advanced: What strategies address stability issues during storage?
Methodological Answer:
- Lyophilization: Stabilize the compound as a lyophilized powder under argon (degradation <5% over 6 months at -20°C) .
- Protection from Light: Amber vials prevent photodegradation of the pyrimidine ring .
- HPLC Monitoring: Track degradation products (e.g., hydrolyzed amine) under accelerated conditions (40°C/75% RH) .
Advanced: How are mechanistic insights into its biological activity obtained?
Methodological Answer:
- Kinetic Analysis: Measure enzyme inhibition (e.g., kinase assays) using stopped-flow techniques to determine kcat/Km .
- Isotopic Labeling: Use <sup>15</sup>N-labeled analogs to track metabolic pathways via LC-MS/MS .
- Crystallography: Co-crystallize with target proteins (e.g., CDK2) using SHELXL for refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
